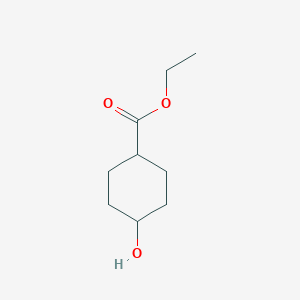

Ethyl 4-hydroxycyclohexanecarboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 4-hydroxycyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-2-12-9(11)7-3-5-8(10)6-4-7/h7-8,10H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZKQJSLASWRDNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(CC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90169135, DTXSID001189263 | |

| Record name | Ethyl 4-hydroxycyclohexanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90169135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexanecarboxylic acid, 4-hydroxy-, ethyl ester, trans- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001189263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17159-80-7, 3618-04-0, 75877-66-6 | |

| Record name | Ethyl 4-hydroxycyclohexanecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17159-80-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-hydroxycyclohexanecarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017159807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl trans-4-hydroxycyclohexanecarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003618040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl cis-4-hydroxycyclohexanecarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075877666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 4-hydroxycyclohexanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90169135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexanecarboxylic acid, 4-hydroxy-, ethyl ester, trans- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001189263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4-hydroxycyclohexanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.453 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL CIS-4-HYDROXYCYCLOHEXANECARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7LV2TYU78 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ETHYL TRANS-4-HYDROXYCYCLOHEXANECARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DYE45Z9SRP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ethyl 4-hydroxycyclohexanecarboxylate chemical properties

An In-Depth Technical Guide to the Chemical Properties of Ethyl 4-hydroxycyclohexanecarboxylate

For researchers, scientists, and professionals in drug development, a thorough understanding of the chemical properties of intermediate compounds is paramount. This compound, a versatile building block in organic synthesis, is one such compound. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and purification, and relevant safety information. The data is presented in a structured format to facilitate easy reference and comparison.

Chemical and Physical Properties

This compound is a cyclic ester that typically exists as a mixture of cis and trans isomers.[1][2] The initial synthesis often results in an isomeric mixture, which can be altered through processes like isomerization using a base to favor the more stable trans isomer.[1]

General Properties

| Property | Value | Source |

| Molecular Formula | C₉H₁₆O₃ | [3][4] |

| Molecular Weight | 172.22 g/mol | [3][5] |

| CAS Number | 17159-80-7 (mixture of cis and trans) | [3][5] |

| 3618-04-0 (trans isomer) | [4][6] | |

| 75877-66-6 (cis isomer) | [7] | |

| IUPAC Name | ethyl 4-hydroxycyclohexane-1-carboxylate | [3] |

| SMILES | CCOC(=O)C1CCC(O)CC1 | [3][5] |

| InChI Key | BZKQJSLASWRDNE-UHFFFAOYSA-N | [3][5] |

Physical Properties

The physical properties can vary slightly depending on the isomeric ratio.

| Property | Value (mixture of cis and trans) | Value (trans isomer) | Source |

| Appearance | Liquid | - | [5] |

| Boiling Point | 127-134 °C at 0.1 mmHg | 144 °C at 12 mmHg; 251.4 °C at 760 mmHg | [5][6][8] |

| Density | 1.068 g/mL at 25 °C | 1.093 g/cm³ | [5][8] |

| Refractive Index | n20/D 1.466 | - | [5] |

| Flash Point | 113 °C (235.4 °F) - closed cup | 100.193 °C | [5][8] |

Computed Properties

These properties are computationally derived and are useful for predicting the molecule's behavior in various models.

| Property | Value | Source |

| XLogP3-AA | 1 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

| Rotatable Bond Count | 3 | [3] |

| Topological Polar Surface Area (TPSA) | 46.53 Ų | [4] |

Spectroscopic Profile

| Spectroscopy Type | Key Features | Source |

| ¹H NMR | A complex multiplet between δ 4.17-4.08 ppm (2H, -OCH₂CH₃), a multiplet at δ 3.68-3.57 ppm (0.7H, -CHOH for trans), a broad singlet at δ 3.90 ppm (0.3H, -CHOH for cis), multiplets for the cyclohexane ring protons (9H), and a multiplet at δ 1.27-1.22 ppm (3H, -OCH₂CH₃). | [6] |

| ¹³C NMR | Expected signals around δ 175 ppm (C=O), δ 68-70 ppm (-CHOH), δ 60 ppm (-OCH₂CH₃), various signals for the cyclohexane carbons, and a signal around δ 14 ppm (-OCH₂CH₃). | [9] |

| IR Spectroscopy | A broad absorption band for the O-H stretch (around 3400 cm⁻¹), a strong C=O stretch for the ester (around 1730 cm⁻¹), and C-O stretching bands (around 1200-1100 cm⁻¹). | |

| Mass Spectrometry | The molecular ion peak (M+) would be expected at m/z = 172. | [3] |

Experimental Protocols

The following protocols are based on established synthetic and purification methodologies.

Synthesis of this compound

This protocol details the reduction of a ketone to an alcohol, a common and reliable transformation.

Reaction: Reduction of ethyl 4-oxocyclohexanecarboxylate.[6]

Materials:

-

Ethyl 4-oxocyclohexanecarboxylate

-

Methanol (MeOH)

-

Sodium borohydride (NaBH₄)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve ethyl 4-oxocyclohexanecarboxylate (13.5 g, 79 mmol) in methanol (150 mL) in a suitable reaction flask.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add sodium borohydride (5.3 g, 140 mmol) to the stirred solution.

-

After the addition is complete, remove the ice bath and continue stirring the reaction mixture at room temperature for 3 hours.

-

Upon completion (monitored by TLC), quench the reaction by carefully adding water (50 mL).

-

Extract the product from the aqueous mixture with ethyl acetate (1 x 150 mL, then 2 x 50 mL).[6]

-

Combine the organic layers and wash with water (50 mL).

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[6]

Purification Protocols

1. Silica Gel Column Chromatography

This is the standard method for purifying the crude product from the synthesis described above.

Procedure:

-

Prepare a silica gel column using a slurry of silica in a non-polar solvent (e.g., hexane).

-

Load the crude product onto the column.

-

Elute the column with a solvent system of increasing polarity. A gradient of hexane-ethyl acetate (from 1.5:1 to 1:1) has been reported to be effective.[6]

-

Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound as a colorless oil.[6]

2. Isomerization and Recrystallization for trans-Isomer

This protocol is used to obtain the pure trans isomer from a mixture.

Procedure:

-

Isomerization: Reflux the cis/trans mixture of 4-hydroxycyclohexanecarboxylic acid (the precursor) in a solvent like methanol with a base such as sodium methoxide to shift the equilibrium towards the trans isomer.[1][10]

-

Esterification: Convert the resulting trans-4-hydroxycyclohexanecarboxylic acid to the ethyl ester using standard methods (e.g., Fischer esterification).

-

Recrystallization: Dissolve the crude trans-ethyl 4-hydroxycyclohexanecarboxylate product in a minimal amount of a hot mixed solvent system, such as ethyl acetate/petroleum ether (1:1 ratio).[10]

-

Allow the solution to cool slowly to room temperature, and then to 0 °C, to induce crystallization of the pure trans isomer.[10]

-

Collect the white, powdered crystals by filtration and dry them.[10]

Workflow Visualization

The following diagram illustrates the synthesis and purification workflow for this compound.

Caption: Synthesis and purification workflow for this compound.

Safety Information

It is essential to handle this compound with appropriate safety precautions.

GHS Hazard and Precautionary Statements

| Category | Information | Source |

| Pictogram | GHS07 (Exclamation Mark) | [8] |

| Signal Word | Warning | [5][8] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [3][5] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302 + P352: IF ON SKIN: Wash with plenty of soap and water.P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3][5] |

| Personal Protective Equipment (PPE) | Eyeshields, Gloves, appropriate respirator filter (e.g., type ABEK EN14387). | [5] |

| Storage Class | 10 - Combustible liquids. | [5] |

References

- 1. This compound | 3618-04-0 | Benchchem [benchchem.com]

- 2. This compound, cis + trans, 97% 5 g | Request for Quote [thermofisher.com]

- 3. This compound | C9H16O3 | CID 86973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. This compound, mixture of cis and trans 98 17159-80-7 [sigmaaldrich.com]

- 6. Ethyl trans-4-Hydroxycyclohexanecarboxylate | 3618-04-0 [chemicalbook.com]

- 7. 75877-66-6|cis-Ethyl 4-hydroxycyclohexanecarboxylate|BLD Pharm [bldpharm.com]

- 8. americanelements.com [americanelements.com]

- 9. m.youtube.com [m.youtube.com]

- 10. CN106316825A - Preparing method for trans- 4- hydroxycyclohexanecarboxylic acid - Google Patents [patents.google.com]

Spectroscopic Profile of Ethyl 4-hydroxycyclohexanecarboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-hydroxycyclohexanecarboxylate is a bifunctional organic molecule incorporating both a hydroxyl group and an ethyl ester functionality attached to a cyclohexane ring. This structure makes it a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. The presence of cis and trans isomers, arising from the relative stereochemistry of the two substituents on the cyclohexane ring, adds a layer of complexity and importance to its structural characterization. Accurate spectroscopic analysis is paramount for confirming the identity, purity, and isomeric ratio of this compound. This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for this compound, along with detailed experimental protocols.

Spectroscopic Data

The following tables summarize the characteristic spectroscopic data for this compound. It is important to note that the chemical shifts in NMR spectroscopy and the absorption frequencies in IR spectroscopy can be influenced by the solvent used, the concentration, and the isomeric composition (cis/trans ratio) of the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Proton NMR spectroscopy provides detailed information about the hydrogen atoms in a molecule, revealing their chemical environment, connectivity, and stereochemistry. The spectrum of this compound is characterized by signals corresponding to the ethyl group, the cyclohexane ring protons, and the hydroxyl proton. The chemical shifts and multiplicities of the cyclohexane protons can be complex due to conformational dynamics and spin-spin coupling.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.12 | Quartet (q) | 2H | -O-CH₂ -CH₃ |

| ~3.60 - 4.00 | Multiplet (m) | 1H | CH -OH |

| ~2.20 - 2.40 | Multiplet (m) | 1H | CH -COOEt |

| ~1.20 - 2.10 | Multiplet (m) | 8H | Cyclohexane -CH₂ - |

| ~1.25 | Triplet (t) | 3H | -O-CH₂-CH₃ |

| Variable | Broad Singlet (br s) | 1H | -OH |

¹³C NMR (Carbon-13 NMR) Data

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. The chemical shifts are indicative of the electronic environment of each carbon atom.

| Chemical Shift (δ, ppm) | Assignment |

| ~175 | C =O (Ester) |

| ~68 - 70 | C H-OH |

| ~60 | -O-C H₂-CH₃ |

| ~40 - 43 | C H-COOEt |

| ~30 - 35 | Cyclohexane -C H₂- |

| ~14 | -O-CH₂-C H₃ |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will prominently feature absorptions corresponding to the hydroxyl (O-H) and carbonyl (C=O) groups.

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3600 - 3200 | Broad, Strong | O-H stretch (alcohol) |

| 2980 - 2850 | Strong | C-H stretch (alkane) |

| 1735 - 1715 | Strong | C=O stretch (ester) |

| 1250 - 1000 | Strong | C-O stretch (ester and alcohol) |

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR and IR spectra of liquid organic compounds such as this compound.

¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: A solution of the sample is prepared by dissolving approximately 5-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃, or dimethyl sulfoxide-d₆, DMSO-d₆). A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration (δ = 0.00 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher for ¹H NMR) is used for data acquisition.

-

Data Acquisition:

-

For ¹H NMR , a standard single-pulse experiment is typically performed. Key parameters such as the spectral width, acquisition time, relaxation delay, and the number of scans are optimized to obtain a spectrum with a good signal-to-noise ratio and resolution.

-

For ¹³C NMR , a proton-decoupled experiment is commonly used to simplify the spectrum to single lines for each carbon atom. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and the chemical shifts are referenced. Integration of the signals in the ¹H NMR spectrum is performed to determine the relative number of protons.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, a solution can be prepared by dissolving the compound in a suitable solvent (e.g., chloroform) and placing it in a solution cell.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum.

-

Data Acquisition: A background spectrum of the salt plates (or the solvent) is first recorded. Then, the spectrum of the sample is acquired. The instrument measures the interference pattern of the infrared beam after passing through the sample, which is then mathematically converted to an absorbance or transmittance spectrum.

-

Data Analysis: The resulting spectrum, a plot of absorbance or transmittance versus wavenumber (cm⁻¹), is analyzed to identify the characteristic absorption bands corresponding to the different functional groups present in the molecule.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Caption: Workflow of Spectroscopic Analysis.

Ethyl 4-hydroxycyclohexanecarboxylate CAS number and synonyms

An In-depth Technical Guide to Ethyl 4-hydroxycyclohexanecarboxylate

This technical guide provides a comprehensive overview of this compound, a significant chemical intermediate in various synthetic applications, including pharmaceuticals.[1] The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, properties, and relevant experimental procedures.

Chemical Identity and Isomers

This compound is a cycloaliphatic ester that exists as cis and trans stereoisomers. The specific isomer is crucial for its application and dictates its physical and chemical properties. The CAS (Chemical Abstracts Service) number, a unique identifier, varies depending on the isomeric form.

Table 1: CAS Numbers for this compound Isomers

| Isomer Configuration | CAS Number | Reference |

| trans-isomer | 3618-04-0 | [2][3][4] |

| cis-isomer | 75877-66-6 | [3][4][5] |

| Mixture of cis and trans | 17159-80-7 | [3][6] |

Table 2: Synonyms and Chemical Names

| Synonym/Chemical Name | Isomer Specificity | Reference |

| trans-Ethyl (1r,4r)-4-hydroxycyclohexane-1-carboxylate | trans | [2] |

| trans-4-Hydroxycyclohexanecarboxylic Acid Ethyl Ester | trans | [2][3] |

| Ethyl trans-4-Hydroxycyclohexanecarboxylate | trans | [3][4] |

| (Trans)-ethyl 4-hydroxycyclohexane-1-carboxylate | trans | [4] |

| ethyl (1r,4r)-4-hydroxycyclohexane-1-carboxylate | trans | [4] |

| cis-Ethyl 4-hydroxycyclohexanecarboxylate | cis | [5] |

| This compound | General/Mixture | [6] |

| 4-Hydroxy-Cyclohexanecarboxylic Acid Ethyl Ester | General/Mixture | [3][4] |

| ethyl 4-hydroxycyclohexane-1-carboxylate | General/Mixture | [6] |

Physicochemical Properties

The properties of this compound are essential for its handling, storage, and application in chemical synthesis.

Table 3: Physicochemical Data

| Property | Value | Conditions | Reference |

| Molecular Formula | C₉H₁₆O₃ | [2][3][4][6] | |

| Molecular Weight | 172.22 g/mol | [2][3][4][6] | |

| Boiling Point | 144 °C | at 12 mmHg | [4] |

| 127-134 °C | at 0.1 mmHg | ||

| Density | 1.093 ± 0.06 g/cm³ | Predicted | [4] |

| 1.068 g/mL | at 25 °C | ||

| Refractive Index | 1.4630 to 1.4670 | at 20 °C | [4] |

| pKa | 14.98 ± 0.40 | Predicted | [4] |

| Storage Temperature | Room Temperature | Sealed in dry conditions | [2][4] |

| Appearance | Colorless to Almost colorless clear liquid | [4] |

Experimental Protocols

The synthesis and purification of specific isomers of this compound are critical for its use as a pharmaceutical intermediate. The following protocol is based on a patented method for preparing the trans isomer.[7]

Synthesis and Purification of trans-4-hydroxycyclohexanecarboxylate

This process involves the hydrogenation of p-hydroxybenzoic acid to produce a mixture of cis- and trans-4-hydroxycyclohexanecarboxylic acid, followed by isomerization and esterification, and finally purification of the trans-ethyl ester by recrystallization.

Step 1: Hydrogenation of p-Hydroxybenzoic Acid

-

Charge a high-pressure reactor with p-hydroxybenzoic acid, a suitable catalyst (e.g., Ruthenium or Palladium on carbon), and a solvent such as water.[7]

-

Pressurize the reactor with hydrogen gas to 1-3 MPa.[7]

-

Heat the reaction mixture to a temperature between 80-150 °C.[7]

-

Maintain the reaction under these conditions until the hydrogenation is complete, yielding a mixture of cis- and trans-4-hydroxycyclohexanecarboxylic acid.

Step 2: Isomerization to the trans form

-

To the resulting mixture, add a catalytic amount of a sodium alkoxide in a suitable solvent.[7]

-

Heat the mixture to induce isomerization of the cis-isomer to the more stable trans-isomer, aiming for a content of over 90% of the trans-acid.[7]

Step 3: Esterification

-

The resulting trans-4-hydroxycyclohexanecarboxylic acid is then esterified to the ethyl ester. This is typically achieved through Fischer esterification by reacting the carboxylic acid with ethanol in the presence of a strong acid catalyst (e.g., sulfuric acid).

Step 4: Purification by Recrystallization

-

Dissolve the crude trans-Ethyl 4-hydroxycyclohexanecarboxylate product in a mixed solvent system of ethyl acetate and petroleum ether (1:1 ratio). A suggested ratio is 4 L of solvent per 1 kg of crude product.[7]

-

Heat the mixture to 80 °C with stirring for approximately 2 hours until the system is clear.[7]

-

Slowly cool the solution to 0 °C and incubate for 2 hours to allow for the precipitation of the purified product.[7]

-

Filter the resulting white powder and dry it to obtain pure trans-4-hydroxycyclohexanecarboxylate with a purity of over 99%.[7]

Logical and Experimental Workflow Visualization

The following diagrams illustrate the isomeric relationship of this compound and the workflow for its synthesis and purification.

Caption: Isomeric forms of this compound.

Caption: Workflow for the synthesis of the trans-isomer.

References

- 1. This compound, cis + trans, 97% | Fisher Scientific [fishersci.ca]

- 2. chemscene.com [chemscene.com]

- 3. americanelements.com [americanelements.com]

- 4. Ethyl trans-4-Hydroxycyclohexanecarboxylate | 3618-04-0 [chemicalbook.com]

- 5. 75877-66-6|cis-Ethyl 4-hydroxycyclohexanecarboxylate|BLD Pharm [bldpharm.com]

- 6. This compound | C9H16O3 | CID 86973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CN106316825A - Preparing method for trans- 4- hydroxycyclohexanecarboxylic acid - Google Patents [patents.google.com]

An In-depth Technical Guide on the Physical Properties of Ethyl 4-hydroxycyclohexanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of Ethyl 4-hydroxycyclohexanecarboxylate, a significant compound in synthetic organic chemistry and pharmaceutical development. This document details its boiling point and density, supported by established experimental methodologies.

Quantitative Physical Properties

The physical characteristics of this compound are crucial for its application in various chemical processes, including reaction kinetics, purification, and formulation. The following table summarizes its key physical constants.

| Physical Property | Value | Conditions |

| Boiling Point | 127-134 °C | at 0.1 mmHg[1][2] |

| 251.4 °C | at 760 mmHg[3] | |

| Density | 1.068 g/mL | at 25 °C[1] |

Experimental Protocols

The accurate determination of physical properties is fundamental to chemical research. The methodologies outlined below are standard procedures for obtaining boiling point and density data for high-boiling liquid organic compounds like this compound.

2.1. Determination of Boiling Point via Vacuum Distillation

Given the high boiling point of this compound at atmospheric pressure, vacuum distillation is the preferred method to prevent decomposition at elevated temperatures.[1][2]

Objective: To determine the boiling point of a liquid at a reduced pressure.

Apparatus:

-

Round-bottom flask

-

Distillation head with a thermometer

-

Condenser

-

Receiving flask

-

Vacuum source (e.g., vacuum pump)

-

Manometer

-

Heating mantle

-

Stir bar or boiling chips

Procedure:

-

The liquid sample is placed in the round-bottom flask with a stir bar or boiling chips to ensure smooth boiling.

-

The distillation apparatus is assembled, ensuring all joints are properly sealed with vacuum grease to maintain a closed system.

-

The vacuum source is connected, and the pressure inside the apparatus is lowered to the desired level, as measured by the manometer. A common pressure for high-boiling compounds is in the range of 0.1 to 10 mmHg.[1]

-

Once the desired pressure is stable, the heating mantle is turned on to heat the sample.

-

The temperature is gradually increased until the liquid begins to boil and the vapor phase rises to the thermometer bulb.

-

The temperature at which the vapor and liquid are in equilibrium, indicated by a stable temperature reading on the thermometer as the condensate is collected in the receiving flask, is recorded as the boiling point at that specific pressure.[3][4]

2.2. Determination of Density using a Pycnometer

The pycnometer method is a highly precise technique for determining the density of a liquid.[5][6]

Objective: To accurately measure the density of a liquid by comparing its mass to the mass of a known volume of a reference substance (typically distilled water).

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube)

-

Analytical balance

-

Constant temperature bath

-

Distilled water

-

The liquid sample (this compound)

Procedure:

-

The pycnometer is thoroughly cleaned, dried, and its empty mass (m₀) is accurately weighed on an analytical balance.

-

The pycnometer is filled with distilled water and placed in a constant temperature bath (e.g., at 25 °C) until it reaches thermal equilibrium.

-

The stopper is inserted, and any excess water that emerges from the capillary is carefully wiped off. The mass of the pycnometer filled with water (m₁) is then measured.

-

The pycnometer is emptied, cleaned, and dried thoroughly.

-

The pycnometer is then filled with the liquid sample (this compound), and the same procedure of thermal equilibration and weighing is followed to obtain the mass of the pycnometer filled with the sample (m₂).

-

The density of the liquid sample (ρ_sample) is calculated using the following formula:

ρ_sample = [(m₂ - m₀) / (m₁ - m₀)] * ρ_water

where ρ_water is the known density of water at the experimental temperature.

Logical Relationship of Physical Properties

The following diagram illustrates the relationship between the compound and its determined physical properties.

Caption: Relationship between this compound and its key physical properties.

References

An In-depth Technical Guide to the Safety and Handling of Ethyl 4-hydroxycyclohexanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and toxicological profile of Ethyl 4-hydroxycyclohexanecarboxylate. The information is intended to support risk assessment and ensure safe laboratory practices for professionals working with this chemical.

Physicochemical Properties

This compound is a combustible liquid. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C9H16O3 | [1][2][3] |

| Molecular Weight | 172.22 g/mol | [1][2][3][4] |

| CAS Number | 17159-80-7 | [1][4] |

| Appearance | Colorless liquid, Viscous liquid | [4][5] |

| Boiling Point | 127-134 °C at 0.1 mmHg | [4] |

| Density | 1.068 g/mL at 25 °C | [4] |

| Refractive Index | n20/D 1.466 | [4] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [4] |

| Water Solubility | Not miscible or difficult to mix in water | [6][7] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The GHS hazard classifications are summarized in Table 2.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation |

| Serious eye damage/eye irritation | 2 | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

Source: ECHA C&L Inventory[1]

Safe Handling and Personal Protective Equipment (PPE)

Proper handling procedures and the use of appropriate personal protective equipment are crucial to minimize exposure and ensure safety.

Engineering Controls:

-

Work in a well-ventilated area.[5][8][9] Use a local exhaust ventilation system to control the generation of vapors or mists.[8][9]

-

Ensure safety showers and eye wash stations are readily accessible.[8][9]

Personal Protective Equipment (PPE): A summary of recommended PPE is provided in Table 3.

Table 3: Personal Protective Equipment (PPE) Recommendations

| Protection Type | Recommendation |

| Eye/Face Protection | Wear safety glasses with side-shields or chemical safety goggles.[5][9] Use a face shield if there is a risk of splashing. |

| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[5][9] |

| Respiratory Protection | If ventilation is inadequate, use a suitable respirator with an appropriate filter (e.g., type ABEK (EN14387) respirator filter).[4] |

Handling and Storage:

-

Do not breathe vapors or mists.[10]

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[5]

-

Store away from incompatible materials such as oxidizing agents.[9]

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[5] The available information is primarily based on its classification as a skin, eye, and respiratory irritant.[1][4]

Metabolism

Specific studies on the metabolism of this compound are limited. However, based on the metabolism of structurally related compounds like cyclohexanecarboxylate, a plausible metabolic pathway can be proposed. The ester group is likely to be hydrolyzed to 4-hydroxycyclohexanecarboxylic acid and ethanol. The resulting carboxylic acid can then undergo further biotransformation. Studies on microorganisms have shown that cyclohexanecarboxylate can be metabolized via hydroxylation and subsequent oxidation to p-hydroxybenzoate.[4][11] In rats, cyclohexanecarboxylate is known to be metabolized and excreted as various conjugates, including hippurate and glucuronides, with the metabolic pattern being dose-dependent.[9]

Caption: Plausible metabolic pathway of this compound.

Toxicological Endpoints

Due to the lack of specific toxicological studies on this compound, a read-across approach using data from structurally similar chemicals may be employed for a preliminary risk assessment.[12][13][14] The primary hazards identified are skin, eye, and respiratory irritation.[1][4]

Experimental Protocols (General)

Skin Irritation

The potential for a substance to cause skin irritation is typically assessed using in vivo or in vitro methods. The OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion) and 439 (In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method) are commonly followed.[1][15]

In Vitro Skin Irritation Test (OECD TG 439) Workflow:

Caption: General workflow for in vitro skin irritation testing.

Methodology Outline (based on OECD TG 439):

-

Test System: A reconstructed human epidermis (RhE) model is used.

-

Application: A defined amount of the test substance is applied topically to the tissue surface.

-

Exposure: The exposure period is typically short (e.g., 15-60 minutes).

-

Post-Exposure: The test substance is removed by rinsing, and the tissues are incubated for a post-exposure period (e.g., 42 hours).

-

Viability Assessment: Cell viability is determined using a quantitative method, most commonly the MTT assay, which measures mitochondrial activity.

-

Classification: The substance is classified as an irritant if the tissue viability is reduced below a certain threshold (e.g., 50%) compared to the negative control.

Eye Irritation

Eye irritation potential is assessed following protocols such as OECD Test Guideline 405 (Acute Eye Irritation/Corrosion).[16][17]

Methodology Outline (based on OECD TG 405):

-

Test Animal: The albino rabbit is the recommended test animal.

-

Application: A single dose of the test substance is applied into the conjunctival sac of one eye. The other eye serves as a control.

-

Observation: The eyes are examined at specific intervals (e.g., 1, 24, 48, and 72 hours) after application.

-

Scoring: Lesions of the cornea, iris, and conjunctiva are scored.

-

Evaluation: The degree of irritation and its reversibility are evaluated to classify the substance.

Acute Oral Toxicity

To determine the acute oral toxicity, studies are generally conducted in rodents following OECD guidelines such as TG 420 (Acute Oral Toxicity - Fixed Dose Procedure) or TG 423 (Acute Oral Toxicity - Acute Toxic Class Method).[18][19]

Methodology Outline (based on OECD TG 423):

-

Test Animal: Typically rats or mice are used.

-

Administration: The substance is administered orally by gavage in a stepwise procedure using a small number of animals at each step.

-

Dosage: The starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg body weight).

-

Observation: Animals are observed for signs of toxicity and mortality for up to 14 days.

-

Classification: Based on the observed toxicity and mortality at different dose levels, the substance is assigned to a toxicity class.

Emergency Procedures

In case of accidental exposure, immediate and appropriate first aid is essential.

Caption: First aid measures for exposure to this compound.

First Aid Measures:

-

Inhalation: Move the exposed person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[5][8][9]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[5][11] Seek medical attention if skin irritation occurs.[8]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Remove contact lenses if present and easy to do. Continue rinsing. Get immediate medical attention.[5][9]

-

Ingestion: Do not induce vomiting. Rinse mouth with water.[9] Seek medical attention.[5]

Accidental Release Measures

Personal Precautions:

-

Evacuate personnel to a safe area.[10]

Environmental Precautions:

Methods for Cleaning Up:

-

Absorb the spill with an inert material (e.g., sand, earth, vermiculite).[9]

-

Collect the absorbed material and place it in a suitable container for disposal.[9]

Fire-Fighting Measures

Suitable Extinguishing Media:

-

Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[9]

Unsuitable Extinguishing Media:

-

Do not use a solid stream of water as it may scatter and spread the fire.[9]

Specific Hazards:

-

Combustible liquid. Vapors may form explosive mixtures with air upon intense heating.[10]

-

Hazardous combustion products may include carbon monoxide and carbon dioxide.[9]

Protective Equipment for Firefighters:

-

Wear a self-contained breathing apparatus (SCBA) and full protective gear.[5]

Stability and Reactivity

-

Reactivity: Forms explosive mixtures with air on intense heating.[10]

-

Chemical Stability: Stable under recommended storage conditions.[10]

-

Conditions to Avoid: Heat, flames, and sparks.[5]

-

Incompatible Materials: Strong oxidizing agents.[9]

-

Hazardous Decomposition Products: Carbon oxides.[9]

This technical guide is intended to provide comprehensive safety and handling information for this compound. It is essential for all personnel to read and understand this information before working with this chemical. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier for the most current and detailed information.

References

- 1. ecetoc.org [ecetoc.org]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. scbt.com [scbt.com]

- 4. Metabolism of cyclohexane carboxylic acid by Alcaligenes strain W1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. xn--krinfo-wxa.hu [xn--krinfo-wxa.hu]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. db.cngb.org [db.cngb.org]

- 9. The metabolism of cyclohexanecarboxylate in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. Metabolism of Cyclohexane Carboxylic Acid by Alcaligenes Strain W1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Revised Read-across Framework and its Application for the Development of EPA’s Provisional Peer Reviewed Toxicity Values (PPRTVs) | Risk Assessment Portal | US EPA [assessments.epa.gov]

- 13. Guidance on the use of read‐across for chemical safety assessment in food and feed - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Use of analogues and read-across in risk assessment - Canada.ca [canada.ca]

- 15. Skin (dermal) irritation | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 16. oecd.org [oecd.org]

- 17. oecd.org [oecd.org]

- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 19. researchgate.net [researchgate.net]

Commercial Availability and Technical Guide: Ethyl 4-hydroxycyclohexanecarboxylate

For researchers, scientists, and professionals in drug development, Ethyl 4-hydroxycyclohexanecarboxylate is a key chemical intermediate. This technical guide provides an in-depth overview of its commercial availability, synthesis, purification, and analytical characterization.

Commercial Availability

This compound is readily available from several major chemical suppliers. It is typically sold as a mixture of cis and trans isomers, or as the individual trans or cis isomers. The purity of the commercially available products is generally high, often exceeding 97%. Below is a summary of offerings from various suppliers.

| Supplier | Product Description | Purity | Quantity | Price (USD) | CAS Number |

| Sigma-Aldrich | This compound, mixture of cis and trans | 98% | 25 mL | $67.42 | 17159-80-7 |

| Thermo Scientific Chemicals | This compound, cis + trans | 97% | 5 g | $57.65 | 17159-80-7 |

| Thermo Scientific Chemicals | This compound, cis + trans | 97% | 25 g | $356.59 | 17159-80-7 |

| American Elements | trans-Ethyl 4-hydroxycyclohexanecarboxylate | High purity grades available (e.g., 99%, 99.9%) | Bulk quantities available | Inquire | 3618-04-0 |

| ChemScene | trans-Ethyl (1r,4r)-4-hydroxycyclohexane-1-carboxylate | ≥97% | 5 g | $6.75 | 3618-04-0 |

| ChemScene | trans-Ethyl (1r,4r)-4-hydroxycyclohexane-1-carboxylate | ≥97% | 10 g | $12.75 | 3618-04-0 |

| BLD Pharm | cis-Ethyl 4-hydroxycyclohexanecarboxylate | - | - | Inquire | 75877-66-6 |

| CP Lab Safety | Ethyl trans-4-Hydroxycyclohexanecarboxylate | min 98% (GC) | 10 grams | $42.37 | 3618-04-0 |

| Pure Chemistry Scientific Inc. | This compound | 95% | - | $500/Gram | 17159-80-7 |

Synthesis of this compound

A common method for the synthesis of this compound is the hydrogenation of ethyl p-hydroxybenzoate.[1] This process involves the reduction of the aromatic ring to a cyclohexane ring.

Experimental Protocol: Synthesis

Materials:

-

Ethyl p-hydroxybenzoate

-

Ethanol

-

5% Ruthenium on Carbon (Ru/C) catalyst

-

High-pressure autoclave

-

Hydrogen gas

Procedure:

-

In a 1-liter high-pressure autoclave, dissolve 103 g of methyl p-hydroxybenzoate in 380 mL of ethanol.[1]

-

A dispersion of 10.3 g of 5 wt% ruthenium-supporting carbon in 50 ml of ethanol is also charged into the autoclave.[1]

-

The initial hydrogen pressure is set to 65 kg/cm ².[1]

-

The reaction is initiated at a temperature of 170°C.[1]

-

Heating is stopped at 36°C, while maintaining the hydrogen pressure at 100 kg/cm ².[1]

-

Hydrogen is supplied until its absorption ceases. The temperature may rise to around 74°C during the reaction.[1]

-

After the reaction is complete, the catalyst is filtered off.[1]

-

The solvent and any low-boiling components are distilled off under reduced pressure to yield the crude product.[1]

Purification

The crude product from the synthesis is typically a mixture of cis and trans isomers and may contain unreacted starting material or byproducts. Purification can be achieved through recrystallization or column chromatography.

Experimental Protocol: Purification by Recrystallization

Materials:

-

Crude this compound

-

Ethyl acetate

-

Petroleum ether

Procedure:

-

The crude product of trans-4-hydroxycyclohexanecarboxylate is mixed with a solvent mixture of ethyl acetate and petroleum ether (1:1 ratio).[2]

-

The mixture is heated to 80°C and stirred for 2 hours until the system becomes clear.[2]

-

The solution is then slowly cooled to 0°C and incubated for 2 hours, which leads to the precipitation of white powder.[2]

-

The solid is collected by filtration and dried to obtain the purified product.[2]

Quality Control and Analytical Methods

The purity and identity of this compound are typically confirmed using a combination of chromatographic and spectroscopic techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a common method to determine the purity of the compound and to identify any volatile impurities.[3] The sharpness of the peaks in the chromatogram can indicate the purity of the compounds.[3]

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used for the quantitative analysis of the compound and to separate the cis and trans isomers.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the chemical structure of the molecule.[5][6] Spectral data is available in public databases such as PubChem.[5]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule.[5]

References

- 1. JPH08268957A - Production of trans-4-phenylcyclohexane-based compound - Google Patents [patents.google.com]

- 2. CN106316825A - Preparing method for trans- 4- hydroxycyclohexanecarboxylic acid - Google Patents [patents.google.com]

- 3. applications.emro.who.int [applications.emro.who.int]

- 4. Characterization and evaluation of C18 HPLC stationary phases based on ethyl-bridged hybrid organic/inorganic particles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C9H16O3 | CID 86973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

An In-depth Technical Guide to the Conformational Analysis of Ethyl 4-hydroxycyclohexanecarboxylate Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the conformational analysis of the cis and trans isomers of ethyl 4-hydroxycyclohexanecarboxylate. This analysis is crucial for understanding the molecule's three-dimensional structure, which profoundly influences its physical, chemical, and biological properties, making it a critical aspect of drug design and development where molecular geometry dictates receptor interactions.

Introduction to Conformational Isomerism in Substituted Cyclohexanes

The cyclohexane ring predominantly adopts a chair conformation to minimize angular and torsional strain. In a substituted cyclohexane, substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. A dynamic equilibrium, known as ring-flipping, exists between two chair conformations, interconverting axial and equatorial substituents. The energetic preference for a substituent to occupy the more spacious equatorial position is quantified by its "A-value," which represents the Gibbs free energy difference between the equatorial and axial conformers.

For this compound, the key substituents are the hydroxyl (-OH) group and the ethyl carboxylate (-COOEt) group. The A-value for an ethyl group, which serves as a proxy for the ethyl carboxylate group, is approximately 1.75 kcal/mol, while the A-value for a hydroxyl group is around 0.87 kcal/mol. This indicates that the ethyl carboxylate group has a stronger preference for the equatorial position to avoid unfavorable 1,3-diaxial interactions.

Conformational Analysis of the trans Isomer

In the trans isomer, the hydroxyl and ethyl carboxylate groups are on opposite faces of the cyclohexane ring. This allows for a conformation where both bulky groups occupy equatorial positions, leading to a highly stable diequatorial (e,e) conformer. The alternative diaxial (a,a) conformer is significantly less stable due to substantial steric strain from 1,3-diaxial interactions.

The equilibrium between the diequatorial and diaxial conformers is heavily skewed towards the more stable diequatorial form. The relative energies and populations can be estimated using computational methods and are reflected in experimental NMR data.

| Conformer | Substituent Positions | Relative Energy (kcal/mol) | Population at 298 K (%) |

| trans-(e,e) | -OH (equatorial), -COOEt (equatorial) | 0.00 | >99 |

| trans-(a,a) | -OH (axial), -COOEt (axial) | ~2.62 | <1 |

Note: Relative energy is estimated based on the sum of A-values (1.75 + 0.87 = 2.62 kcal/mol).

Conformational Analysis of the cis Isomer

For the cis isomer, the substituents are on the same face of the ring, necessitating that one group is axial while the other is equatorial. Given the larger A-value of the ethyl carboxylate group, the more stable conformation will have the -COOEt group in the equatorial position and the -OH group in the axial position (a,e). The alternative conformation with an axial -COOEt group and an equatorial -OH group (e,a) is less stable.

The energy difference between the two chair conformers of the cis isomer is determined by the difference in the A-values of the two substituents.

| Conformer | Substituent Positions | Relative Energy (kcal/mol) | Population at 298 K (%) |

| cis-(a,e) | -OH (axial), -COOEt (equatorial) | 0.00 | ~85 |

| cis-(e,a) | -OH (equatorial), -COOEt (axial) | ~0.88 | ~15 |

Note: Relative energy is estimated based on the difference in A-values (1.75 - 0.87 = 0.88 kcal/mol).

Experimental Protocols

NMR spectroscopy is a powerful tool for determining the conformation of cyclohexane derivatives. The key parameters are the chemical shifts and, more importantly, the vicinal coupling constants (³J) between adjacent protons.

Experimental Workflow:

Detailed Methodology:

-

Sample Preparation: Dissolve a few milligrams of the purified cis or trans isomer of this compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition:

-

Acquire a high-resolution ¹H NMR spectrum.

-

Perform a 2D COSY (Correlation Spectroscopy) experiment to identify coupled protons.

-

A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment can provide additional information about through-space proximity of protons, helping to confirm stereochemistry.

-

-

Data Analysis:

-

From the ¹H NMR spectrum, determine the chemical shifts and measure the vicinal coupling constants (³J) for the protons on the cyclohexane ring, particularly H1, H2, H3, H4, H5, and H6.

-

Use the Karplus equation, which relates the magnitude of the ³J coupling constant to the dihedral angle (θ) between the coupled protons: J = A cos²(θ) - B cos(θ) + C.

-

For cyclohexane chairs, characteristic coupling constants are observed:

-

³J(ax,ax) (θ ≈ 180°): 8 - 13 Hz

-

³J(ax,eq) (θ ≈ 60°): 2 - 5 Hz

-

³J(eq,eq) (θ ≈ 60°): 2 - 5 Hz

-

-

By analyzing the coupling patterns, the dominant conformation and the relative populations of the conformers in equilibrium can be determined. For instance, a large coupling constant for the proton at C4 (attached to the -OH group) would indicate it is primarily in an axial position in the dominant conformer.

-

Computational chemistry provides a theoretical framework to investigate the energetics and geometries of the different conformers.

Computational Workflow:

Detailed Methodology:

-

Structure Building: Generate initial 3D coordinates for all possible chair conformers of both the cis and trans isomers using a molecular builder.

-

Geometry Optimization: Perform a full geometry optimization for each conformer using a suitable level of theory, such as Density Functional Theory (DFT) with the B3LYP functional and a 6-31G* basis set.

-

Frequency Calculations: Conduct frequency calculations on the optimized geometries to verify that they correspond to true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies and thermal corrections to the Gibbs free energy.

-

Single-Point Energy Calculations: For higher accuracy, perform single-point energy calculations on the optimized geometries using a larger basis set, for example, 6-311+G**.

-

Population Analysis: Calculate the relative Gibbs free energies (ΔG) of the conformers and use the Boltzmann distribution equation to determine their equilibrium populations at a given temperature (e.g., 298 K).

Visualization of Conformational Equilibria

The chair-flip equilibria for both isomers can be visualized as follows:

Conclusion

The conformational analysis of this compound isomers reveals distinct conformational preferences driven by the steric demands of the hydroxyl and ethyl carboxylate substituents. The trans isomer exists almost exclusively in a diequatorial conformation, while the cis isomer preferentially adopts a conformation with the bulkier ethyl carboxylate group in the equatorial position. A combination of experimental NMR spectroscopy and computational modeling provides a powerful and comprehensive approach to elucidate the three-dimensional structures and relative stabilities of these conformers, which is fundamental for applications in medicinal chemistry and materials science.

Thermodynamic Stability of Ethyl 4-hydroxycyclohexanecarboxylate Conformers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the thermodynamic stability of the conformers of Ethyl 4-hydroxycyclohexanecarboxylate, a disubstituted cyclohexane derivative. A comprehensive overview of the principles governing its conformational preferences, detailed experimental and computational methodologies for their study, and a quantitative analysis of the energetic differences between its various stereoisomers are presented. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, organic synthesis, and computational modeling, providing foundational knowledge crucial for understanding the molecule's three-dimensional structure and its implications for chemical reactivity and biological activity.

Introduction

The three-dimensional conformation of a molecule is intrinsically linked to its physical, chemical, and biological properties. For cyclic molecules such as cyclohexane derivatives, the chair conformation represents the most stable arrangement, minimizing both angle and torsional strain. When substituents are introduced onto the cyclohexane ring, a variety of stereoisomers with distinct conformational preferences can arise. This compound, possessing both a hydroxyl and an ethyl carboxylate group in a 1,4-disubstituted pattern, exists as cis and trans diastereomers. Each of these diastereomers, in turn, can exist in different chair conformations, the relative stability of which is dictated by the energetic penalties associated with axial versus equatorial substituent placement.

A thorough understanding of the thermodynamic stability of these conformers is paramount in fields such as drug design, where the specific shape of a molecule governs its interaction with biological targets, and in synthetic chemistry, where conformational biases can influence reaction pathways and product distributions. This guide will delve into the factors governing the conformational equilibrium of this compound, provide an overview of the methods used to study it, and present quantitative data to illustrate the energetic landscape of its conformers.

Conformational Isomers of this compound

The conformational analysis of this compound revolves around the chair conformations of its cis and trans isomers. The relative stability of these conformers is primarily determined by the steric strain arising from 1,3-diaxial interactions.

-

Trans Isomer: The trans isomer can exist in two rapidly interconverting chair conformations: one where both the hydroxyl and the ethyl carboxylate groups are in equatorial positions (diequatorial) and another where both are in axial positions (diaxial). Due to the significant steric hindrance associated with axial substituents, the diequatorial conformer is substantially more stable than the diaxial conformer.

-

Cis Isomer: The cis isomer also exists as two interconverting chair conformations. In this case, one substituent is always in an axial position while the other is in an equatorial position. The relative stability of these two conformers depends on the relative steric bulk of the hydroxyl and ethyl carboxylate groups. The conformer with the larger group in the equatorial position will be thermodynamically favored.

The following diagram illustrates the conformational equilibrium for both the cis and trans isomers of this compound.

Quantitative Analysis of Thermodynamic Stability

The quantitative assessment of the thermodynamic stability of conformers is typically expressed in terms of the difference in Gibbs free energy (ΔG°), which is related to the equilibrium constant (K_eq) by the equation ΔG° = -RTln(K_eq). A common method to estimate the energy difference between axial and equatorial conformers is through the use of "A-values," which represent the free energy difference for a monosubstituted cyclohexane.

| Substituent | A-value (kcal/mol) | Reference |

| -OH | ~0.9-1.0 | [1][2] |

| -COOCH2CH3 (-COOEt) | ~1.1-1.2 | [2] |

Note: A-values can be solvent-dependent, particularly for hydrogen-bonding groups like -OH.

Stability of the Trans Isomer

For the trans isomer, the equilibrium lies heavily towards the diequatorial (e,e) conformer. The energy difference between the diaxial (a,a) and diequatorial (e,e) conformers can be estimated by summing the A-values of the two substituents.

ΔG° (a,a → e,e) ≈ A(-OH) + A(-COOEt) ≈ (0.9 to 1.0) + (1.1 to 1.2) ≈ 2.0 to 2.2 kcal/mol

This significant energy difference indicates that the population of the diaxial conformer at room temperature is negligible.

Stability of the Cis Isomer

For the cis isomer, one group is axial and the other is equatorial. The equilibrium will favor the conformer with the bulkier group in the equatorial position. Based on the A-values, the ethyl carboxylate group is slightly bulkier than the hydroxyl group.

The energy difference between the two cis conformers can be estimated as the difference between their A-values:

ΔG° ≈ A(-COOEt) - A(-OH) ≈ (1.1 to 1.2) - (0.9 to 1.0) ≈ 0.1 to 0.3 kcal/mol

This small energy difference suggests that both conformers of the cis isomer will be present in significant amounts at equilibrium, with a slight preference for the conformer having the ethyl carboxylate group in the equatorial position.

Experimental and Computational Methodologies

The determination of conformational equilibria and the associated thermodynamic parameters can be achieved through a combination of experimental techniques and computational modeling.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful experimental technique for studying conformational isomers in solution.

-

Low-Temperature NMR: By lowering the temperature, the rate of ring flipping can be slowed down on the NMR timescale, allowing for the direct observation of individual conformers. The relative populations of the conformers can be determined by integrating the signals corresponding to each species. The equilibrium constant (K_eq) can then be calculated, and from this, the Gibbs free energy difference (ΔG°) can be determined. By performing these measurements at various temperatures (a van't Hoff analysis), the enthalpy (ΔH°) and entropy (ΔS°) contributions to the free energy can be elucidated.

-

Coupling Constant Analysis: The magnitude of the vicinal coupling constants (³J_HH) in the ¹H NMR spectrum is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. In cyclohexane systems, the coupling constants between the methine proton and the adjacent methylene protons can be used to determine the axial or equatorial orientation of the substituent. For a rapidly equilibrating system, the observed coupling constant is a weighted average of the coupling constants for the individual conformers. This allows for the calculation of the conformer populations.

The following diagram outlines the general workflow for determining conformational stability using NMR spectroscopy.

Computational Protocols

Computational Chemistry provides a powerful theoretical framework to complement experimental studies. Quantum mechanical calculations can be used to determine the geometries and relative energies of different conformers.

-

Geometry Optimization: The first step involves finding the minimum energy structure for each conformer. This is typically performed using methods like Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G* or larger).

-

Frequency Calculations: Once the geometries are optimized, frequency calculations are performed to confirm that the structures correspond to true energy minima (i.e., no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies (ZPVE), thermal corrections, and entropies.

-

Relative Energy Calculation: The relative energies of the conformers (ΔE, ΔH, and ΔG) can then be calculated from the output of the frequency calculations. It is often beneficial to perform these calculations with and without the inclusion of a solvent model (e.g., Polarizable Continuum Model - PCM) to assess the influence of the solvent on conformational preferences.

The logical relationship for a computational approach to determining conformer stability is depicted below.

Conclusion

The thermodynamic stability of this compound conformers is governed by the principles of steric hindrance, with a strong preference for substituents to occupy equatorial positions. For the trans isomer, the diequatorial conformer is overwhelmingly favored. For the cis isomer, a more balanced equilibrium exists, with a slight preference for the conformer in which the larger ethyl carboxylate group is equatorial. While specific experimental data for this molecule is scarce, reliable estimations of the energy differences can be made using established A-values. The combination of experimental techniques, particularly variable-temperature NMR spectroscopy, and computational chemistry provides a robust framework for the detailed characterization of the conformational landscape of this and other substituted cyclohexanes. This understanding is fundamental for predicting the behavior of such molecules in chemical and biological systems.

References

Methodological & Application

Synthesis of Ethyl 4-hydroxycyclohexanecarboxylate from ethyl 4-oxocyclohexanecarboxylate

Application Notes and Protocols: Synthesis of Ethyl 4-hydroxycyclohexanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a valuable bifunctional molecule utilized as a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals. Its structure, featuring both a hydroxyl group and an ethyl ester on a cyclohexane ring, allows for diverse chemical modifications. This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of this compound via the reduction of ethyl 4-oxocyclohexanecarboxylate using sodium borohydride. This reduction is a common, efficient, and cost-effective method for producing the desired alcohol.

Application and Significance

The resulting this compound, a mixture of cis and trans isomers, serves as a versatile building block in medicinal chemistry and materials science. For instance, it is a precursor in the preparation of dopamine agonists and the core skeleton of tetracyclic diterpenes. The ability to further functionalize the hydroxyl and ester groups makes it a crucial component in the synthesis of complex molecular architectures.

Data Presentation

The reduction of ethyl 4-oxocyclohexanecarboxylate with sodium borohydride yields a mixture of cis and trans isomers of this compound. The stereochemical outcome is influenced by the steric hindrance of the axial and equatorial approach of the hydride reagent to the carbonyl group. Typically, the reaction favors the formation of the trans isomer, which is the thermodynamically more stable product.

| Parameter | Starting Material: Ethyl 4-oxocyclohexanecarboxylate | Product: this compound |

| Molecular Formula | C₉H₁₄O₃ | C₉H₁₆O₃ |

| Molecular Weight | 170.21 g/mol [1][2] | 172.22 g/mol [3] |

| Appearance | Colorless to pale yellow liquid | Colorless liquid |

| Boiling Point | 150-152 °C at 40 mmHg[4] | 127-134 °C at 0.1 mmHg |

| Density | 1.068 g/mL at 25 °C[4] | 1.068 g/mL at 25 °C |

| Typical Yield | - | 85-95% |

| Isomer Ratio (cis:trans) | - | ~1:4 |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 4.15 (q, 2H), 2.50-2.30 (m, 5H), 2.10-1.90 (m, 4H), 1.25 (t, 3H) | trans-isomer: 4.12 (q, 2H), 3.60 (tt, 1H), 2.25 (tt, 1H), 2.05-1.95 (m, 4H), 1.55-1.45 (m, 4H), 1.25 (t, 3H). cis-isomer: 4.12 (q, 2H), 4.05 (m, 1H), 2.45 (m, 1H), 1.80-1.60 (m, 8H), 1.25 (t, 3H). |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 210.5, 174.8, 60.5, 41.0, 39.5, 28.5, 14.2 | trans-isomer: 175.8, 70.0, 60.3, 43.1, 34.0, 29.0, 14.3. cis-isomer: 176.0, 65.9, 60.3, 40.5, 30.5, 25.5, 14.3. |

Experimental Protocols

This section details the laboratory procedure for the synthesis of this compound from ethyl 4-oxocyclohexanecarboxylate.

Materials and Reagents:

-

Ethyl 4-oxocyclohexanecarboxylate (97%+, Sigma-Aldrich)[2]

-

Sodium borohydride (NaBH₄, 99%, Sigma-Aldrich)

-

Methanol (anhydrous, 99.8%, Sigma-Aldrich)

-

Dichloromethane (DCM, ACS grade, Fisher Scientific)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel (for column chromatography, 230-400 mesh)

-

Ethyl acetate (ACS grade)

-

Hexane (ACS grade)

Procedure:

-

Reaction Setup:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add ethyl 4-oxocyclohexanecarboxylate (10.0 g, 58.7 mmol).

-

Dissolve the starting material in 100 mL of anhydrous methanol.

-

Cool the solution to 0 °C in an ice bath.

-

-

Reduction:

-

Slowly add sodium borohydride (2.22 g, 58.7 mmol, 1.0 equivalent) to the stirred solution in small portions over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexane:ethyl acetate eluent system. The reaction is complete when the starting material spot is no longer visible.

-

-

Work-up:

-

Carefully quench the reaction by the slow, dropwise addition of 1 M HCl (approximately 60 mL) at 0 °C until the pH of the solution is ~2-3 and gas evolution ceases.

-

Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator.

-

To the remaining aqueous layer, add 50 mL of deionized water.

-

-

Extraction:

-

Transfer the aqueous solution to a 250 mL separatory funnel.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers.

-

-

Washing and Drying:

-

Wash the combined organic layers sequentially with 50 mL of saturated aqueous sodium bicarbonate solution and 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product as a colorless oil.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel.

-

Elute with a gradient of 10% to 30% ethyl acetate in hexane.

-

Combine the fractions containing the product (as determined by TLC) and concentrate under reduced pressure to afford pure this compound as a colorless liquid.

-

Mandatory Visualizations

Reaction Pathway

Caption: Chemical transformation of the starting material to the product.

Experimental Workflow

Caption: Step-by-step experimental procedure.

References

Application Notes and Protocols for the Purification of Ethyl 4-hydroxycyclohexanecarboxylate by Column Chromatography

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of Ethyl 4-hydroxycyclohexanecarboxylate, a versatile intermediate in pharmaceutical synthesis, using column chromatography. The primary challenge in the purification of this compound lies in the separation of its cis and trans diastereomers. This protocol outlines the steps for efficient separation and isolation of these isomers.

Introduction

This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The presence of both a hydroxyl and an ester functional group, along with its cyclic structure, makes it a valuable synthon. The compound typically exists as a mixture of cis and trans isomers, which arise from the relative orientation of the hydroxyl and ethyl carboxylate groups on the cyclohexane ring. As these isomers can exhibit different physical properties and reactivity, their separation is often a critical step in a synthetic sequence. Column chromatography is a widely used technique for the preparative separation of such isomers.

Data Presentation

Successful separation of the cis and trans isomers of this compound is dependent on the optimized parameters of the column chromatography. Below is a summary of representative quantitative data for a typical purification.

| Parameter | Value |

| Stationary Phase | Silica Gel (230-400 mesh) |

| Mobile Phase | 20% Ethyl Acetate in Hexane (v/v) |

| Retention Factor (Rf) - trans isomer | ~ 0.35 |

| Retention Factor (Rf) - cis isomer | ~ 0.25 |

| Typical Loading Capacity | 1 g of crude mixture per 40 g of silica gel |

| Purity of Isolated trans Isomer | > 98% |

| Purity of Isolated cis Isomer | > 98% |

| Recovery | > 90% for each isomer |

Note: The provided Rf values and mobile phase composition are representative and may require optimization based on the specific crude mixture and laboratory conditions.

Experimental Protocols

Materials and Equipment

-

Crude this compound (mixture of cis and trans isomers)

-

Silica gel (230-400 mesh)

-

n-Hexane (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Glass chromatography column

-

Separatory funnel (for solvent reservoir)

-

Collection tubes or flasks

-

Thin Layer Chromatography (TLC) plates (silica gel coated)

-

TLC developing chamber

-

UV lamp for visualization

-

Potassium permanganate (KMnO₄) stain

-

Rotary evaporator

-

Standard laboratory glassware

Thin Layer Chromatography (TLC) for Method Development

Before performing column chromatography, it is essential to determine the optimal mobile phase composition using TLC.

-

Prepare the TLC Chamber: Pour a small amount of the chosen mobile phase (e.g., 20% ethyl acetate in hexane) into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber with solvent vapors. Cover the chamber.

-

Spot the TLC Plate: Dissolve a small amount of the crude mixture in a volatile solvent (e.g., ethyl acetate). Using a capillary tube, spot the solution onto the baseline of a TLC plate.

-

Develop the Plate: Place the spotted TLC plate into the prepared chamber and allow the solvent front to ascend to near the top of the plate.

-

Visualize the Plate: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp if the compounds are UV-active. Alternatively, stain the plate with a potassium permanganate solution to visualize the hydroxyl-containing compounds.

-

Calculate Rf Values: Measure the distance traveled by each spot and the solvent front to calculate the Retention Factor (Rf) for each isomer. The goal is to achieve good separation between the two spots (ΔRf ≥ 0.1).

Column Chromatography Protocol

-

Column Packing (Wet Slurry Method):

-

Securely clamp a glass chromatography column in a vertical position.

-

Place a small plug of cotton or glass wool at the bottom of the column.

-

Add a thin layer of sand (approximately 1 cm) on top of the plug.

-

In a separate beaker, prepare a slurry of silica gel in the chosen mobile phase (20% ethyl acetate in hexane).

-

Pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.

-

Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.

-